molecular formula C17H15FN4O B5709296 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea

Cat. No. B5709296
M. Wt: 310.33 g/mol
InChI Key: ZFUILIQLIYBTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea, commonly referred to as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the quinoxaline family, which is known to possess diverse biological activities.

Mechanism of Action

DMQX acts as a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a key role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, DMQX can reduce the excessive neuronal activity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia. DMQX can also reduce the severity of Parkinson's disease symptoms in animal models. In addition, DMQX has been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DMQX has some limitations, including its poor solubility in aqueous solutions and its tendency to aggregate, which can affect its activity.

Future Directions

There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the quinoxaline scaffold. Another area of interest is the investigation of the potential therapeutic applications of DMQX in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, the development of new formulations and delivery methods for DMQX could improve its solubility and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

DMQX can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylquinoxaline with 4-fluoroaniline in the presence of a base. The resulting intermediate is then reacted with urea to yield DMQX. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain. DMQX is a non-competitive antagonist of AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, DMQX can reduce the excessive neuronal activity that is associated with these disorders.

properties

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-10-11(2)20-16-9-14(7-8-15(16)19-10)22-17(23)21-13-5-3-12(18)4-6-13/h3-9H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUILIQLIYBTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylquinoxalin-6-yl)-3-(4-fluorophenyl)urea

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